trans-4-(Cbz-amino)-3-hydroxypiperidine hcl trans-4-(Cbz-amino)-3-hydroxypiperidine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575692
InChI: InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1
SMILES: C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol

trans-4-(Cbz-amino)-3-hydroxypiperidine hcl

CAS No.:

Cat. No.: VC13575692

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

trans-4-(Cbz-amino)-3-hydroxypiperidine hcl -

Specification

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
IUPAC Name benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1
Standard InChI Key LZHFWXLMHRUWFW-MNMPKAIFSA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl
SMILES C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl
Canonical SMILES C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with two stereogenic centers at positions 3 and 4. The Cbz group (benzyloxycarbonyl) protects the primary amine at position 4, while the hydroxyl group at position 3 contributes to hydrogen-bonding interactions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. Key structural attributes include:

PropertyValue
IUPAC Namebenzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate hydrochloride
Molecular FormulaC₁₃H₁₉ClN₂O₃
Molecular Weight286.75 g/mol
CAS Number167832-41-9 (free base)
Stereochemistry(3R,4R)
SMILESO=C(N1CC@@HC@HCC1)OCC2=CC=CC=C2.Cl

The InChIKey (LZHFWXLMHRUWFW-MNMPKAIFSA-N) confirms its unique stereochemical identity .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum exhibits distinct signals for the piperidine ring protons (δ 1.5–3.5 ppm), the Cbz aromatic protons (δ 7.2–7.4 ppm), and the hydroxyl proton (δ 5.2 ppm).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O of carbamate) and 3300 cm⁻¹ (O-H of hydroxyl group) are observed .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.75, consistent with the molecular weight.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of trans-4-(Cbz-amino)-3-hydroxypiperidine HCl involves sequential protection and functionalization steps:

  • Piperidine Functionalization: Starting from piperidin-4-amine, the amino group is protected with a Cbz group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF).

  • Hydroxylation: The 3-position is hydroxylated via Sharpless asymmetric dihydroxylation or epoxide ring-opening to install the hydroxyl group with high stereoselectivity .

  • Salt Formation: The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Stereochemical Considerations

The (3R,4R) configuration is achieved through chiral auxiliary-mediated synthesis or catalytic asymmetric catalysis. For example, the use of L-tartaric acid derivatives as chiral inducers during hydroxylation ensures >95% enantiomeric excess (ee) . Key reaction conditions include:

  • Temperature: 0–25°C to minimize epimerization.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis of temporary protecting groups .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

The compound’s rigid piperidine scaffold and stereochemical purity make it invaluable for synthesizing:

  • NK-1 Receptor Antagonists: Such as L-733,060, a non-peptidic antagonist used in pain management .

  • Integrin Inhibitors: Derivatives show activity against αVβ3 integrins, implicated in tumor angiogenesis.

Case Study: Synthesis of L-733,060

Comparative Analysis with Analogues

CompoundProtecting GroupStereochemistryKey Applications
trans-4-(Cbz-amino)-3-hydroxypiperidine HClCbz(3R,4R)NK-1 antagonists, integrin inhibitors
trans-4-Amino-1-Boc-3-hydroxypiperidineBoc(3R,4R)Ibrutinib intermediates
cis-2-Substituted-3-hydroxypiperidinesNone(3S,4S)GABA receptor modulators

The Cbz group offers advantages over Boc in scenarios requiring acid-labile protection, as it is stable under basic conditions .

Challenges and Future Directions

Scalability Issues

Industrial-scale production faces hurdles in diastereomer separation, necessitating advances in continuous-flow chromatography or enzymatic resolution techniques.

Emerging Applications

Ongoing research explores its utility in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation, leveraging the piperidine scaffold’s conformational rigidity.

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